S-Propyl chlorothioformate

Description

Properties

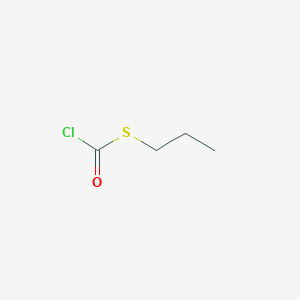

IUPAC Name |

S-propyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClOS/c1-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOPSYJKEHWOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOS | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025963 | |

| Record name | S-(Propyl) chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blackish-brown liquid. (NTP, 1992), Amber-colored liquid; [HSDB] Odor of "stench"; [MSDSonline] | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl chlorothioformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

155 °C | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

144 °F (NTP, 1992), 63 °C | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl chlorothioformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER, Soluble in dichloroethane. | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.053 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.1 | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (AIR= 1) | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

178.8 mmHg at 100 °F (NTP, 1992), 6.27 [mmHg], 6.27 mm Hg at 25 °C. | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl chlorothioformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber-colored liquid | |

CAS No. |

13889-92-4 | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Propyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridothioic acid, S-propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-(Propyl) chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(N-PROPYL)CHLOROTHIOFORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8YPJ4718Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-PROPYL CHLOROTHIOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

S-propyl chlorothioformate physical and chemical properties

An In-depth Technical Guide to S-Propyl Chlorothioformate: Properties, Synthesis, and Applications

Introduction: A Versatile Thiocarbamate Precursor

This compound (CAS No: 13889-92-4), with the IUPAC name S-propyl chloromethanethioate, is a significant chemical intermediate primarily recognized for its role in the synthesis of thiocarbamate pesticides and herbicides.[1] Its molecular structure, featuring a reactive chlorothioformate functional group, makes it a versatile reagent in organic synthesis for introducing S-propyl thioester moieties.[2] This guide offers a comprehensive overview for researchers and chemical development professionals, detailing the compound's physicochemical properties, synthesis protocols, core reactivity, and critical safety considerations.

PART 1: Physicochemical Characteristics

This compound is typically an amber-colored or blackish-brown liquid characterized by a penetrating odor.[1] A thorough understanding of its physical and chemical properties is paramount for its effective use in experimental design and process scale-up.

Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClOS | PubChem[1][3] |

| Molecular Weight | 138.62 g/mol | PubChem[1][4] |

| CAS Number | 13889-92-4 | Santa Cruz Biotechnology[4] |

| Appearance | Amber-colored to blackish-brown liquid | PubChem[1] |

| Odor | Penetrating | PubChem[1] |

| Boiling Point | 155 °C | PubChem[1] |

| Density | 1.195 g/mL (approximate, similar to ethyl analog) | ChemBK[5] |

| Vapor Density | 4.8 (Air = 1) | PubChem[1] |

| Viscosity | 4 cps at 20 °C | PubChem[1] |

| Solubility | Soluble in dichloroethane; reacts with water | PubChem[1], ChemicalBook[6] |

PART 2: Synthesis and Manufacturing

The industrial synthesis of this compound is achieved through the reaction of propane-1-thiol (n-propyl mercaptan) with phosgene.[7] This reaction is typically performed in the presence of a catalyst to enhance reaction rate and purity.

Reaction Principle

The fundamental reaction follows the nucleophilic attack of the sulfur atom from propane-1-thiol onto the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chlorothioformate product and hydrogen chloride (HCl) as a byproduct.

RSH + COCl₂ → RSC(O)Cl + HCl[7]

Experimental Protocol: Catalytic Synthesis

The following protocol is a representative methodology derived from established manufacturing processes, emphasizing safety and efficiency.[7]

Reactants:

-

Propane-1-thiol (n-Propyl Mercaptan): A colorless liquid with a strong, offensive odor.[8][9] (CAS: 107-03-9)

-

Phosgene (Carbonyl Chloride): A toxic, colorless gas that must be handled with extreme caution.[10] (CAS: 75-44-5)

-

Catalyst: Activated carbon.[7]

Procedure:

-

Reactor Setup: A multi-stage reactor system is charged with an activated carbon catalyst.[7] The system must be designed for handling highly corrosive and toxic materials.

-

Reactant Introduction: Propane-1-thiol is introduced into the first reactor stage. A recycle stream containing excess phosgene and some this compound product is also fed into this stage.[7]

-

Initial Reaction: The reaction is initiated, with inlet temperatures maintained between 15-40°C and outlet temperatures controlled at 40-55°C.[7]

-

Secondary Reaction: The partially converted mixture is fed into a second reactor to drive the reaction to completion. The residence time in this stage is approximately 75 minutes, with temperatures held at 40-55°C.[7]

-

Product Separation: The crude product stream is removed from the reactor system.

-

Purification: The this compound is purified via distillation to remove unreacted starting materials, byproducts (such as dipropyl disulfide), and the HCl gas. This process can yield a product of 98-99% purity.[7]

Synthesis Workflow Diagram

Caption: Nucleophilic acyl substitution mechanism of this compound.

PART 4: Applications in Industry and Research

The primary industrial application of this compound is as a key intermediate in the production of thiocarbamate-based agrochemicals. [1]

-

Herbicide Synthesis: It is used to manufacture herbicides like vernolate and pebulate. [1]The synthesis involves reacting this compound with a suitable secondary amine to form the active thiocarbamate ingredient.

-

Organic Synthesis: In a broader research context, it serves as a building block for introducing the S-propylcarbonyl group into complex molecules. [2]While not a direct pharmaceutical, its role as a reactive intermediate is valuable in the synthesis of novel compounds that may be investigated for biological activity, a field where chlorine-containing molecules are prevalent. [11]For instance, 6-propyl-2-thiouracil is a known antithyroid drug, highlighting the relevance of propyl-sulfur moieties in medicinal chemistry. [12]

PART 5: Safety, Handling, and Disposal

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [1] GHS Hazard Information: [1]* H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Handling and Storage:

-

Ventilation: All work must be conducted in a well-ventilated chemical fume hood. [13]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. [14]* Incompatibilities: Keep away from water, strong bases, acids, alcohols, amines, and oxidizers. [6][15]Contact with moisture or water results in a reaction that produces highly corrosive and toxic hydrogen chloride gas. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. [13][14]Keep away from heat, sparks, and open flames. [14] Disposal:

-

Contaminated materials and waste product should be sealed in a vapor-tight plastic bag for disposal. [1]Disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBK. (2024). Ethyl chlorothiolformate. Retrieved from [Link]

-

GHS. (n.d.). Chemical label this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl chlorothioformate. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H7ClOS). Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl chlorothioformate CAS#: 2941-64-2. Retrieved from [Link]

-

SIELC Technologies. (2018). S-(Propyl) chlorothioformate. Retrieved from [Link]

-

Modern Chemical. (n.d.). The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]

- Google Patents. (n.d.). CH639949A5 - Process for the preparation of chlorothioformates.

-

National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Propanethiol. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propyl mercaptan. PubChem. Retrieved from [Link]

-

PubMed Central. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]

-

Chemsrc. (n.d.). S-Octyl chlorothioformate | CAS#:13889-96-8. Retrieved from [Link]

-

PubMed. (2015). Phosphane-ene Chemistry: The Reactivity of Air-Stable Primary Phosphines and Their Compatibility With the Thiol-Ene Reaction. Retrieved from [Link]

-

American Chemistry Council. (2021). 3.0 Properties of Phosgene. Retrieved from [Link]

-

MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

Sources

- 1. This compound | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C4H7ClOS) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl chlorothioformate | 2941-64-2 [chemicalbook.com]

- 7. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 8. Propanethiol - Wikipedia [en.wikipedia.org]

- 9. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. valsynthese.ch [valsynthese.ch]

- 14. echemi.com [echemi.com]

- 15. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]

S-propyl chlorothioformate CAS number and molecular structure

An In-Depth Technical Guide to S-Propyl Chlorothioformate

Introduction

This compound (CAS No. 13889-92-4) is a highly reactive organosulfur compound that serves as a crucial intermediate in organic synthesis.[1][2] Its utility stems from the electrophilic carbonyl carbon, which is activated by both the adjacent sulfur atom and the chlorine leaving group. This unique electronic arrangement makes it a versatile reagent for introducing the S-propyl thiocarbonyl moiety into a wide range of molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its properties, reactivity, and handling is paramount for its effective and safe utilization. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications and safety protocols, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound, also known as S-propyl carbonochloridothioate, is a vital synthetic building block.[1][3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 13889-92-4.[1][4]

Molecular Structure

The molecular structure consists of a propyl group attached to a sulfur atom, which in turn is bonded to a carbonyl group bearing a chlorine atom. The IUPAC name for this compound is S-propyl chloromethanethioate.[2]

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These parameters are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 13889-92-4 | [1] |

| Molecular Formula | C₄H₇ClOS | [1][2][4] |

| Molecular Weight | 138.62 g/mol | [2][4] |

| Appearance | Amber-colored liquid | [2] |

| Odor | Penetrating | [2] |

| Boiling Point | 155 °C | [2] |

| Density | 1.135 g/cm³ (approx.) | [2] |

| Solubility | Insoluble in water; sensitive to moisture | [2] |

| Vapor Density | 4.8 (Air = 1) | [2] |

| SMILES | CCCSC(=O)Cl | [2][5] |

| InChIKey | FYOPSYJKEHWOBR-UHFFFAOYSA-N | [1][2] |

Synthesis and Manufacturing

The industrial preparation of this compound typically involves the reaction of n-propyl mercaptan with phosgene.[6] This process is often catalyzed, for instance by activated carbon, to achieve high yield and purity.

The overall reaction is: CH₃CH₂CH₂SH + COCl₂ → CH₃CH₂CH₂SC(O)Cl + HCl

The selection of phosgene as a reactant is driven by its high reactivity, which allows the transformation to proceed efficiently. However, the extreme toxicity of phosgene necessitates stringent safety measures and specialized equipment. The reaction is managed in a multi-stage reactor system to control the exothermic reaction and optimize the conversion of the mercaptan starting material.[6]

Caption: Simplified workflow for the industrial synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is centered on the reactivity of the chlorothioformate functional group. This group is highly susceptible to nucleophilic attack at the carbonyl carbon. The mechanism is a classic nucleophilic acyl substitution. The presence of the sulfur atom influences the reactivity compared to its oxygen analog, propyl chloroformate.[7]

Nucleophilic Acyl Substitution

The compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form thiocarbamates, thionocarbonates, and dithiocarbonates, respectively. This reactivity is the foundation of its use as a synthetic intermediate.[8]

The general mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General reaction mechanism with a nucleophile.

Solvolysis

In protic solvents, this compound can undergo solvolysis, where the solvent molecule acts as the nucleophile. Studies on analogous chlorothioformates indicate that the reaction mechanism can range from a stepwise Sₙ1-like pathway in highly ionizing solvents to a bimolecular pathway in more nucleophilic solvents.[9][10] This behavior is critical to consider when selecting solvents for reactions to avoid unwanted side products.

Applications in Research and Drug Development

While a primary industrial use of this compound is in the manufacture of thiocarbamate pesticides and herbicides, its reactivity is broadly applicable in the synthesis of complex organic molecules.[2][11]

Synthesis of Bioactive Molecules

The thiocarbamate linkage, readily formed using this compound, is a key structural motif in various pharmaceutically active compounds. Chlorine-containing reagents are fundamental in the synthesis of over 88% of pharmaceuticals in the United States, highlighting the importance of reactive intermediates like this one.[12] The ability to introduce thio-analogs of carbamates and carbonates allows medicinal chemists to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, the related compound 6-propyl-2-thiouracil is a well-established antithyroid drug.[13]

General Experimental Protocol: Synthesis of an S-Propyl Thiocarbamate

This protocol describes a general procedure for the reaction of this compound with a primary amine to yield an S-propyl thiocarbamate. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a stirred solution of a primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add this compound (1.05 eq.) dropwise to the cooled solution over 10-15 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure S-propyl thiocarbamate.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[11][14]

-

Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and wear protective clothing, including a lab coat and closed-toe shoes.[14][15]

-

Respiratory Protection: All handling of the neat chemical should be done in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used.[2][16]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[16] Ground all equipment to prevent static discharge. Use non-sparking tools.[16] Avoid contact with water and moisture, as it can hydrolyze to release corrosive hydrogen chloride gas.[2][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][16] It should be stored in a corrosives area, away from incompatible materials such as strong bases, alcohols, amines, and oxidizing agents.[15][16]

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Caption: A workflow outlining the essential steps for safely handling this compound.

Conclusion

This compound is a potent and versatile reagent with significant applications in the synthesis of agrochemicals and as a building block for complex molecules in pharmaceutical research. Its high reactivity, while beneficial for chemical transformations, also necessitates a rigorous and informed approach to handling and safety. By understanding its chemical properties, reaction mechanisms, and associated hazards, researchers can effectively harness its synthetic potential while ensuring a safe laboratory environment.

References

-

S-(Propyl) chlorothioformate. SIELC Technologies. [Link]

-

This compound - Hazardous Agents. Haz-Map. [Link]

-

This compound | C4H7ClOS | CID 26323. PubChem, National Institutes of Health. [Link]

-

This compound (C4H7ClOS). PubChemLite. [Link]

-

S-(N-PROPYL)CHLOROTHIOFORMIC ACID. FDA Global Substance Registration System. [Link]

-

Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... ResearchGate. [Link]

-

Common Name: PROPYL CHLOROFORMATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI. [Link]

-

Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. [Link]

- Process for the preparation of chlorothioformates.

-

The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. Medium. [Link]

-

Propyl chloroformate | C4H7ClO2 | CID 7998. PubChem, National Institutes of Health. [Link]

-

Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Royal Society of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. [Link]

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

Sources

- 1. S-(Propyl) chlorothioformate | SIELC Technologies [sielc.com]

- 2. This compound | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C4H7ClOS) [pubchemlite.lcsb.uni.lu]

- 6. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 7. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. valsynthese.ch [valsynthese.ch]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

IUPAC name for S-propyl chlorothioformate

An In-Depth Technical Guide to S-Propyl Chlorothioformate: Synthesis, Reactivity, and Applications for the Modern Researcher

Executive Summary

This compound, with the IUPAC name S-propyl chloromethanethioate, is a versatile and highly reactive organosulfur compound that serves as a critical intermediate in organic synthesis.[1][2] Its utility is primarily derived from the electrophilic carbonyl carbon, which is activated by both the adjacent chlorine and sulfur atoms. This guide, designed for researchers, chemists, and professionals in drug development, provides a comprehensive overview of this compound, covering its fundamental properties, synthesis protocols, mechanistic behavior, and key applications. We will explore the causality behind experimental choices, from manufacturing to functionalization, and detail the stringent safety protocols required for its handling, ensuring a thorough understanding for its effective and safe utilization in the laboratory and beyond.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of its successful application in research and development. This compound is no exception. Its properties dictate storage conditions, solvent choices, and reaction setup.

Core Identification

The compound is unambiguously identified by several key metrics, which are crucial for sourcing, regulatory compliance, and literature searches.

| Identifier | Value | Source |

| IUPAC Name | S-propyl chloromethanethioate | PubChem[1][2] |

| CAS Number | 13889-92-4 | SCBT, PubChem[1][3] |

| Molecular Formula | C4H7ClOS | SIELC, PubChem[1][4] |

| Molecular Weight | 138.62 g/mol | SCBT, PubChem[1][3] |

| Canonical SMILES | CCCSC(=O)Cl | PubChem[1][2] |

| InChIKey | FYOPSYJKEHWOBR-UHFFFAOYSA-N | SIELC, PubChem[2][4] |

Chemical Structure

The structure of this compound is fundamental to its reactivity. The thioester linkage, in combination with the acyl chloride, creates a highly electrophilic center.

Caption: Generalized workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for the synthesis of this compound. This reaction involves highly toxic materials (phosgene) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Objective: To synthesize this compound with high purity.

Materials:

-

n-Propyl mercaptan (1.0 eq)

-

Phosgene (solution in toluene, or generated in situ) (≥ 1.1 eq)

-

Activated carbon catalyst

-

Inert solvent (e.g., Toluene)

-

Dry nitrogen or argon gas

Procedure:

-

Reactor Setup: A three-necked, oven-dried flask equipped with a mechanical stirrer, a gas inlet, a condenser (with a gas outlet connected to a scrubber containing a caustic solution), and a dropping funnel is assembled under an inert atmosphere (N2 or Ar).

-

Catalyst Charging: The activated carbon catalyst is added to the flask. The rationale for using a catalyst is to facilitate the reaction at lower temperatures, thereby minimizing the thermal decomposition and formation of dialkyl disulfide byproducts. [5]3. Mercaptan Addition: n-Propyl mercaptan, dissolved in an inert solvent, is added to the dropping funnel.

-

Phosgenation: Phosgene is introduced into the reactor, either as a condensed gas or as a solution. The reaction is typically run at a controlled temperature, often between 15-55°C, to manage the exothermic release and prevent side reactions. [5]5. Controlled Addition: The n-propyl mercaptan solution is added dropwise to the phosgene/catalyst mixture with vigorous stirring. The slow addition is crucial to maintain temperature control and ensure the mercaptan reacts with phosgene rather than itself or the product.

-

Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots (e.g., by GC-MS) to observe the disappearance of the starting mercaptan.

-

Work-up: Upon completion, the reaction mixture is purged with inert gas to remove excess phosgene and the byproduct HCl. The catalyst is removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to yield the final this compound as a clear, amber-colored liquid. A product purity of 98-99% can be achieved with this method. [5]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its nature as a potent acylating agent. The replacement of the alkoxy oxygen in a chloroformate with a sulfur atom significantly influences the molecule's reactivity, generally favoring ionization pathways over addition-elimination mechanisms in many solvents. [6]

Nucleophilic Acyl Substitution

The primary reaction pathway involves the substitution of the chloride by a nucleophile (e.g., an amine, alcohol, or thiol). This reaction is the cornerstone of its application in building more complex molecules.

Caption: General reaction mechanism for this compound.

Mechanistic Considerations: Ionization vs. Addition-Elimination

While simple acyl chlorides often react via a tetrahedral addition-elimination pathway, chlorothioformates exhibit more complex behavior. Solvolysis studies on analogous compounds like ethyl and isopropyl chlorothioformate show a preference for a stepwise ionization (SN1-like) mechanism in most solvents, where the loss of the chloride ion forms a resonance-stabilized acylium ion intermediate. [7][8] The rationale behind this shift is the ability of the sulfur atom's lone pairs to stabilize the positive charge on the adjacent carbonyl carbon more effectively than oxygen. This enhanced stability of the acylium intermediate lowers the activation energy for the ionization pathway, making it competitive with, or even dominant over, the bimolecular addition-elimination route. For drug development professionals, this insight is critical as it implies that reaction kinetics can be highly sensitive to solvent ionizing power.

Applications in Organic Synthesis and Drug Discovery

This compound is not an end product itself but a valuable building block. Its primary role is to introduce the S-propylthiocarbonyl group into a molecule, a moiety found in various bioactive compounds.

Synthesis of Thiocarbamates and Pesticides

A major industrial application is in the production of thiocarbamate herbicides and pesticides. [1][9]The reaction with a primary or secondary amine yields the corresponding S-propyl thiocarbamate.

Role in Drug Development

In pharmaceutical research, chlorothioformates are used to synthesize thiocarbamate linkages, which can act as stable bioisosteres for amides or esters in drug candidates. For example, peptidyl thiocarbamates have been investigated as enzyme inhibitors. [6]The S-propyl group can modulate lipophilicity and metabolic stability. A key example is in the development of drugs like 6-propyl-2-thiouracil for treating hyperthyroidism, where propyl-thio linkages are integral to the molecule's function. [10]

Experimental Protocol: Synthesis of an N-Aryl S-Propyl Thiocarbamate

This protocol provides a general method for the acylation of an amine, a common step in drug discovery workflows.

Objective: To synthesize an N-aryl S-propyl thiocarbamate from an aniline derivative.

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.1 eq)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the substituted aniline and the base in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

Reagent Addition: Add this compound dropwise to the cooled, stirred solution. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.

-

Quenching: Carefully quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base and dissolve the salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-aryl S-propyl thiocarbamate.

Handling, Safety, and Hazard Management

The high reactivity of this compound makes it a hazardous material that demands strict adherence to safety protocols. It is classified as corrosive, a lachrymator, and may cause severe burns. [1]Inhalation can be toxic, and the compound is sensitive to moisture. [1][11]

Safety and Hazard Summary

| Hazard Type | Description | GHS Pictograms |

| Corrosion | Causes severe skin burns and eye damage. [1][12] | GHS05 (Corrosion) |

| Toxicity | Harmful if swallowed, toxic if inhaled. [12]Vapors are extremely irritating. [1] | GHS06 (Skull and Crossbones) |

| Flammability | Combustible liquid. [1] | GHS02 (Flame) |

| Irritation | Potent lachrymator (causes tearing). [1] | GHS07 (Exclamation Mark) |

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [9]* Skin Protection: Use chemically resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full-body protection if handling large quantities. [9][12]* Respiratory Protection: All work must be conducted in a certified chemical fume hood. For emergency situations, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required. [1][11] Storage Conditions:

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources. [1][9]* Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture. [13]* Store separately from incompatible materials such as strong bases, acids, alcohols, and oxidizing agents. [1][13]

Emergency Response Decision Tree

Caption: A decision workflow for responding to spills or exposures.

Conclusion

This compound is a reagent of significant value in synthetic chemistry, bridging the gap between simple starting materials and complex, high-value molecules in fields ranging from agrochemicals to pharmaceuticals. Its heightened reactivity, governed by the thioester moiety, offers unique synthetic possibilities but also necessitates a deep respect for its hazardous nature. By understanding its synthesis, mechanistic behavior, and the stringent safety protocols required for its use, researchers can effectively harness its power to drive innovation and discovery. This guide serves as a foundational resource, empowering scientists to make informed, safe, and effective decisions when incorporating this compound into their synthetic programs.

References

-

S-(Propyl) chlorothioformate. SIELC Technologies. [Link]

-

This compound | C4H7ClOS | CID 26323. PubChem, National Institutes of Health. [Link]

-

Material Safety Data Sheet PROPYL CHLOROFORMATE. Carl Roth. [Link]

-

This compound (C4H7ClOS). PubChemLite. [Link]

-

Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI. [Link]

-

ICSC 1595 - n-PROPYL CHLOROFORMATE. ILO/WHO. [Link]

-

This compound - Hazardous Agents. Haz-Map. [Link]

-

Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. MDPI. [Link]

-

The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. Medium. [Link]

- Process for the preparation of chlorothioformates.

-

Figure 1: Molecular structures of syn-isobutyl chloroformate (1). ResearchGate. [Link]

-

Propyl chloroformate | C4H7ClO2 | CID 7998. PubChem, National Institutes of Health. [Link]

-

S-isobutyl chlorothioformate (C5H9ClOS). PubChemLite. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI. [Link]

Sources

- 1. This compound | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H7ClOS) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. S-(Propyl) chlorothioformate | SIELC Technologies [sielc.com]

- 5. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]

- 12. valsynthese.ch [valsynthese.ch]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of S-propyl Chlorothioformate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

S-propyl chlorothioformate is a pivotal chemical intermediate, primarily utilized in the synthesis of thiocarbamate herbicides and pesticides.[1][2] This guide provides a comprehensive overview of the primary synthesis routes for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. We will explore the traditional synthesis utilizing the highly reactive but hazardous phosgene gas, as well as a safer, more manageable approach employing the solid phosgene equivalent, triphosgene. This document is intended to serve as a detailed technical resource, empowering researchers to make informed decisions regarding reagent selection and experimental design for the successful and safe synthesis of this compound.

Introduction and Strategic Overview

The synthesis of this compound, while conceptually straightforward, presents a choice between two primary methodologies, each with distinct advantages and challenges. The core of this synthesis is the reaction of propane-1-thiol with a carbonyl chloride source. The two main contenders for this role are phosgene (COCl₂) and its solid surrogate, triphosgene (bis(trichloromethyl) carbonate).

This guide is structured to provide a holistic understanding of both pathways. We will begin by dissecting the reaction mechanism, followed by a detailed examination of each synthetic route. For each method, a step-by-step experimental protocol will be provided, accompanied by a discussion of crucial reaction parameters, potential side reactions, and purification strategies. A significant emphasis will be placed on the stringent safety protocols required when handling these hazardous reagents. Finally, a comparative analysis of the two methods will be presented to aid in the selection of the most appropriate route for a given laboratory setting and scale.

Reaction Mechanism and Theoretical Framework

The fundamental reaction for the synthesis of this compound is a nucleophilic acyl substitution. The sulfur atom of propane-1-thiol, being a soft and effective nucleophile, attacks the electrophilic carbonyl carbon of the phosgene or phosgene-equivalent molecule.

Phosgene Pathway

The reaction with phosgene is a direct and highly efficient process. The lone pair of electrons on the sulfur atom of propane-1-thiol initiates a nucleophilic attack on the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product, this compound, and hydrochloric acid as a byproduct.

Diagram: Phosgene Reaction Mechanism

Caption: Nucleophilic attack of propanethiol on phosgene.

Triphosgene Pathway

Triphosgene serves as a solid, safer alternative to gaseous phosgene.[3] In the presence of a nucleophilic catalyst, such as triethylamine or pyridine, triphosgene decomposes to generate three equivalents of phosgene in situ.[3] The reaction mechanism then proceeds as described for the phosgene pathway. The use of a base is crucial in this method, not only to catalyze the decomposition of triphosgene but also to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Diagram: Triphosgene Activation and Reaction

Caption: In situ generation of phosgene from triphosgene.

Synthesis Route 1: The Phosgene Method

This method is characterized by its high reactivity and the potential for high purity of the final product. However, the extreme toxicity of phosgene gas necessitates specialized equipment and stringent safety protocols.

Experimental Protocol (Laboratory Scale Adaptation)

Warning: Phosgene is a highly toxic and corrosive gas.[4] This procedure must be performed in a well-ventilated fume hood with continuous monitoring for phosgene leaks. Appropriate personal protective equipment (PPE), including a full-face respirator with a phosgene-specific cartridge, and chemical-resistant gloves and clothing, is mandatory.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, a thermometer, and a reflux condenser is assembled. The outlet of the condenser should be connected to a gas scrubber containing a concentrated solution of sodium hydroxide to neutralize any unreacted phosgene.

-

Reaction Mixture Preparation: The flask is charged with a solution of propane-1-thiol in an inert solvent, such as dichloromethane or toluene.

-

Phosgene Addition: The reaction flask is cooled in an ice bath to 0-5 °C. A slow stream of phosgene gas is then bubbled through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by the cessation of HCl gas evolution (as observed by bubbling the outlet gas through water) or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, any excess phosgene is removed by bubbling a stream of dry nitrogen through the reaction mixture, with the off-gas directed to the scrubber. The reaction mixture is then carefully washed with ice-cold water to remove any remaining HCl, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation. The boiling point of this compound is 155 °C at atmospheric pressure.[1][2] Distillation under reduced pressure is recommended to prevent thermal decomposition.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-10 °C | Minimizes side reactions, particularly the formation of dipropyl disulfide, and controls the exothermicity of the reaction.[5] |

| Solvent | Dichloromethane, Toluene | Inert solvents that are good at dissolving both reactants. |

| Stoichiometry | Slight excess of phosgene | Ensures complete conversion of the thiol. |

Potential Side Reactions and Impurities

The primary side reaction of concern is the formation of dipropyl disulfide. This can occur if the reaction temperature is too high or if there is an excess of the thiol. Another potential impurity is the corresponding S,S-dipropyl thiocarbonate, which can arise from the reaction of the product with unreacted thiol.

Synthesis Route 2: The Triphosgene Method

This approach offers a significant safety advantage over the use of gaseous phosgene, as triphosgene is a stable, crystalline solid.[3]

Experimental Protocol

Warning: Although safer than phosgene, triphosgene is still highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE. Triphosgene reacts with moisture to release phosgene and HCl.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reaction Mixture Preparation: The flask is charged with a solution of propane-1-thiol and a tertiary amine base (e.g., triethylamine or pyridine) in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere.

-

Triphosgene Addition: The reaction flask is cooled to 0 °C in an ice bath. A solution of triphosgene in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes. The temperature should be maintained below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until the reaction is complete, as determined by TLC or GC analysis.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid (to remove the amine base), water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation as described for the phosgene method.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 0 °C to room temperature | The initial low temperature controls the rate of phosgene generation and the subsequent reaction. |

| Solvent | Anhydrous Dichloromethane, THF | Anhydrous conditions are crucial to prevent the hydrolysis of triphosgene. |

| Base | Triethylamine, Pyridine | Acts as a catalyst for triphosgene decomposition and neutralizes the HCl byproduct. |

| Stoichiometry | ~0.33-0.4 equivalents of triphosgene per equivalent of thiol | One mole of triphosgene is equivalent to three moles of phosgene. |

Potential Side Reactions and Impurities

In addition to the formation of dipropyl disulfide, the use of triphosgene can sometimes lead to the formation of other byproducts if the reaction conditions are not carefully controlled. These can include carbonates and ureas if the reaction is not strictly anhydrous or if there are amine impurities.

Comparative Analysis: Phosgene vs. Triphosgene

| Feature | Phosgene | Triphosgene |

| Reactivity | Highly reactive, often leading to cleaner reactions and higher yields. | Less reactive, may require a catalyst and longer reaction times. |

| Safety | Extremely hazardous gas, requires specialized handling and equipment. | Solid, significantly safer to handle and store, though still toxic.[3] |

| Byproducts | Primarily HCl. | HCl and byproducts from the decomposition of the catalyst or reaction with impurities. |

| Cost | Generally less expensive on an industrial scale. | More expensive, particularly for large-scale synthesis. |

| Ease of Use | Difficult to handle and measure accurately on a lab scale. | Easy to weigh and handle as a solid. |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the sulfur atom.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals for the propyl group carbons and a downfield signal for the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is characteristic of the C=O stretching vibration in the chlorothioformate functional group.

Safety and Handling

Extreme caution must be exercised when working with phosgene, triphosgene, and this compound.

-

Phosgene: A highly toxic gas that can be fatal if inhaled.[4] Always work in a certified fume hood with a phosgene detector. A full-face respirator with an appropriate cartridge is essential.

-

Triphosgene: A toxic solid that can release phosgene upon contact with moisture or nucleophiles. Handle in a fume hood and avoid inhalation of dust.

-

This compound: A corrosive and lachrymatory liquid. It is harmful if swallowed and causes severe skin burns and eye damage. Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

All waste materials containing these compounds must be quenched carefully with a suitable reagent (e.g., a concentrated solution of sodium hydroxide) before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound can be successfully achieved through either the phosgene or triphosgene route. The choice between these methods will largely depend on the available safety infrastructure and the scale of the synthesis. For laboratories equipped to handle highly hazardous gases, the phosgene method offers a direct and efficient synthesis. However, for most research and development settings, the triphosgene method provides a much safer and more practical alternative, despite potentially requiring more careful optimization of reaction conditions. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely prepare this compound for its various applications.

References

-

A decade review of triphosgene and its applications in organic reactions. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

Thiophosgene in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Thiophosgene. (2015). Synlett, 26(11), 1579-1580.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

- Process for the preparation of chlorothioformates. (1981). Google Patents.

-

This compound | C4H7ClOS | CID 26323. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

S-Propyl carbonochloridothioate. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Triphosgene and its Application in Organic Synthesis. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, Chloroform-d, simulated) (NP0039179). (n.d.). NP-MRD. Retrieved January 7, 2026, from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved January 7, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). J. Org. Chem. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Retrieved January 7, 2026, from [Link]

-

Phosgene | COCl2 | CID 6371. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (2013). PMC. Retrieved January 7, 2026, from [Link]

-

S-(Propyl) chlorothioformate. (2018). SIELC Technologies. Retrieved January 7, 2026, from [Link]

-

This compound (C4H7ClOS). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]

-

infrared spectrum of propyl methanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 7, 2026, from [Link]

-

Boiling Point Calculator. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and in-situ conversion of phosgene in a MicroChannel Reactor. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

The Versatility of S-Propyl Chlorothioformate in the Chemical Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-propyl chlorothioformate (SPCF), a reactive organosulfur compound, serves as a crucial intermediate in the synthesis of a diverse array of commercially significant molecules. This technical guide provides an in-depth exploration of the core applications of SPCF within the chemical industry, with a primary focus on its pivotal role in the manufacturing of agrochemicals and its emerging potential in pharmaceutical and fine chemical synthesis. We will delve into the fundamental reactivity of the chlorothioformate functional group, dissect the reaction mechanisms governing its applications, and provide detailed, field-proven experimental protocols for the synthesis of key compounds. This guide is intended to be a comprehensive resource for researchers and professionals seeking to leverage the synthetic utility of this compound.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, with the chemical formula C₄H₇ClOS, is a colorless to light yellow liquid characterized by its pungent odor.[1] Its significance in the chemical industry stems from the high reactivity of the chlorothioformate functional group, which readily participates in nucleophilic substitution reactions. This reactivity makes it an excellent reagent for introducing the S-propyl thiocarbamate moiety into various molecular scaffolds.

The primary and most well-documented application of this compound lies in the production of thiocarbamate herbicides.[1] These agrochemicals are vital for modern agriculture, providing effective weed control in a variety of crops. Beyond its established role in the agrochemical sector, the unique reactivity of SPCF presents opportunities for its application in the synthesis of pharmaceutical intermediates and other fine chemicals, a topic of growing interest within the research and development community.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClOS |

| Molecular Weight | 138.62 g/mol |

| CAS Number | 13889-92-4 |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 155-157 °C |

| Density | 1.135 g/mL at 25 °C |

Core Application: Synthesis of Thiocarbamate Herbicides

The most significant commercial application of this compound is as a key building block in the synthesis of thiocarbamate herbicides. These compounds function by inhibiting lipid synthesis in susceptible plant species, leading to effective weed control. Two prominent examples of herbicides synthesized using SPCF are Vernolate and Pebulate.

Synthesis of Vernolate (S-propyl N,N-dipropylthiocarbamate)

Vernolate is a selective herbicide used for weed control in crops such as soybeans, peanuts, and sweet potatoes. Its synthesis involves the reaction of this compound with dipropylamine.

Reaction Scheme:

Figure 1: Synthesis of Vernolate. A nucleophilic substitution reaction.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dipropylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of Vernolate and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of Vernolate

-

Reaction Setup: To a stirred solution of dipropylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a reaction vessel equipped with a dropping funnel, thermometer, and a means for maintaining an inert atmosphere (e.g., nitrogen), add a stoichiometric amount of a base such as sodium hydroxide or triethylamine.

-

Addition of SPCF: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-